molecular formula C8H12F3NO2 B8626586 1-Trifluoroacetylpiperidin-3-yl methanol CAS No. 876147-51-2

1-Trifluoroacetylpiperidin-3-yl methanol

Cat. No.: B8626586
CAS No.: 876147-51-2
M. Wt: 211.18 g/mol
InChI Key: DMPJJOKVDHJRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trifluoroacetylpiperidin-3-yl methanol is a piperidine derivative featuring a trifluoroacetyl group at the 1-position and a hydroxymethyl (-CH2OH) group at the 3-position of the piperidine ring. The trifluoroacetyl group (CF3CO-) is strongly electron-withdrawing, which influences the compound’s reactivity, solubility, and metabolic stability.

Properties

CAS No.

876147-51-2

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)12-3-1-2-6(4-12)5-13/h6,13H,1-5H2

InChI Key

DMPJJOKVDHJRPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-trifluoroacetylpiperidin-3-yl methanol with key analogs based on substituents, molecular weight, and applications:

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Formula Molecular Weight CAS Number Applications/Notes
This compound Trifluoroacetyl (CF3CO-) -CH2OH C8H12F3NO2 211.18 g/mol Not provided Likely pharmaceutical intermediate; enhanced metabolic stability due to CF3 group .
(1-Benzylpiperidin-3-yl)methanol Benzyl (C6H5CH2-) -CH2OH C13H19NO 205.30 g/mol 85387-44-6 Pharmaceutical intermediate; used in synthesis of bioactive molecules .
(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol 3-Nitropyridinyl (C5H3N2O2-) -CH2OH C11H15N3O3 237.26 g/mol 1355217-85-4 Research chemical; nitro group may confer redox activity .
Trihexyphenidyl Related Compound A Phenylpropanone (C6H5COCH2-) -CH2OH (positionally distinct) C14H19NO·HCl 253.77 g/mol 886-06-6 Pharmaceutical secondary standard; used in quality control .
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate Trifluoroacetate (CF3COO-) salt -CH2NH2 (ethylamine) C10H10F3N3O2 261.20 g/mol Not provided Trifluoroacetate salt used in drug discovery; improves solubility .
Key Observations:
  • Trifluoroacetyl vs. Benzyl : The trifluoroacetyl group (CF3CO-) enhances electronegativity and metabolic stability compared to benzyl (C6H5CH2-), which is bulkier and more lipophilic .
  • Nitro vs.

Stability and Reactivity

  • This compound: The trifluoroacetyl group is hydrolytically stable under neutral conditions but may undergo deacetylation under strong acidic/basic conditions. This contrasts with (1-benzylpiperidin-3-yl)methanol, which is stable under standard storage .

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